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Compound of Interest

Compound Name:
1H-thieno[3,2-d]pyrimidine-2,4-

dione

Cat. No.: B116816 Get Quote

An In-Depth Technical Guide to 1H-thieno[3,2-d]pyrimidine-2,4-dione: Properties, Synthesis,

and Applications

Introduction: The Versatile Thienopyrimidine
Scaffold
The 1H-thieno[3,2-d]pyrimidine-2,4-dione core is a fused bicyclic heterocyclic compound of

significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its

structural architecture, featuring a thiophene ring fused to a pyrimidine-2,4-dione, bears a close

resemblance to naturally occurring purines. This purine-like structure makes it a privileged

scaffold and an attractive isostere in the design of novel bioactive molecules, allowing it to

interact with biological targets that typically bind purine-based ligands.[1][2] This guide provides

a comprehensive overview of its physical and chemical properties, synthetic methodologies,

and its expanding role as a versatile pharmacophore in modern drug discovery and

development.

Physicochemical Properties
The fundamental physical and chemical characteristics of 1H-thieno[3,2-d]pyrimidine-2,4-
dione are crucial for its application in research and development, influencing factors such as

solubility, formulation, and reaction kinetics.
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Property Value Source

IUPAC Name
1H-thieno[3,2-d]pyrimidine-2,4-

dione
[3][4]

CAS Number 16233-51-5 [1][3][5]

Molecular Formula C₆H₄N₂O₂S [3][5]

Molecular Weight 168.17 g/mol [5]

Appearance Off-white solid [6]

Melting Point 102.9°C [7]

XLogP3 0.5 [3]

Purity ≥98% (by HPLC) [5]

Chemical Profile and Reactivity
The chemical behavior of 1H-thieno[3,2-d]pyrimidine-2,4-dione is defined by its bicyclic,

heteroaromatic structure. The dione moiety allows for tautomerization to a diol form (thieno[3,2-

d]pyrimidine-2,4-diol), although it predominantly exists in the dione state.[3]

Key Synthetic Intermediate
A primary value of this scaffold lies in its function as a key synthetic intermediate.[1] The

carbonyl groups of the pyrimidine ring are susceptible to transformation, most notably through

chlorination. This reaction converts the dione into 2,4-dichlorothieno[3,2-d]pyrimidine, a highly

versatile precursor for further chemical modification.

Causality of Experimental Choice: The conversion to the dichloro derivative is a critical step

because it transforms the relatively inert carbonyl carbons into reactive sites for nucleophilic

aromatic substitution (SNAr) reactions.[8][9] The chlorine atoms act as excellent leaving

groups, allowing for the introduction of a wide variety of functional groups (e.g., amines,

alkoxides, azides) at the C2 and C4 positions. This strategic functionalization is the cornerstone

of generating diverse chemical libraries for structure-activity relationship (SAR) studies,

enabling the optimization of lead compounds in drug discovery programs.[1][8]
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Synthetic Protocol: From Amine to Dione
The synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione is typically achieved through a

cyclocondensation reaction starting from a 3-aminothiophene-2-carboxylate derivative.

Step-by-Step Methodology:[6][8]

Dissolution: Methyl 3-amino-2-thiophenecarboxylate is dissolved in a mixture of acetic acid

and water.

Urea Formation: An aqueous solution of potassium cyanate is added dropwise to the

solution. This in-situ formation of isocyanic acid reacts with the amino group of the thiophene

ester to form a urea intermediate.

Cyclization: The reaction mixture is stirred, typically overnight at room temperature. The

acidic conditions promote intramolecular cyclization, where the newly formed urea nitrogen

attacks the ester carbonyl, leading to the formation of the pyrimidine ring and elimination of

methanol.

Isolation: The resulting solid product, 1H-thieno[3,2-d]pyrimidine-2,4-dione, is isolated by

filtration.

Purification: The collected solid is washed with deionized water and dried under vacuum to

yield the final product as an off-white solid.[6]
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Caption: Synthesis workflow for 1H-thieno[3,2-d]pyrimidine-2,4-dione.

Spectroscopic Characterization
The structure of 1H-thieno[3,2-d]pyrimidine-2,4-dione can be unequivocally confirmed using

standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum (in DMSO-d₆) is characterized by distinct signals

corresponding to the thiophene ring protons and the N-H protons of the pyrimidine ring. A

typical spectrum shows two doublets for the thiophene protons around δ 6.92 (d, J=5.2Hz,

1H) and 8.04 (d, J=5.2Hz, 1H), and two broad singlets for the amide protons at

approximately δ 11.14 (s, 1H) and 11.51 (s, 1H).[6]

Mass Spectrometry: LCMS analysis confirms the molecular weight, typically showing the

protonated molecular ion [M+H]⁺ at m/z 169.1.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for N-H stretching of the amide groups and strong C=O stretching

vibrations from the dione functionality.

Biological Activity and Therapeutic Potential
The 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold is a recognized pharmacophore with a

broad spectrum of biological activities, particularly in oncology.[1] Its structural similarity to

purines allows it to function as an antagonist or inhibitor of enzymes that process purine-based

substrates.[2]

Anticancer Applications
Derivatives of this core structure have demonstrated significant antiproliferative activity against

a range of cancer cell lines.[8] The mechanism of action often involves the inhibition of key

cellular signaling components.

Kinase Inhibition: Many thienopyrimidine derivatives function as potent inhibitors of protein

kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation,

differentiation, and survival.[1][8] For example, this scaffold has been optimized to develop

potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Epidermal Growth Factor

Receptor (EGFR).[1][10]

Tubulin Polymerization Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine

derivatives as potent inhibitors of tubulin polymerization.[11] By binding to the colchicine-

binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle

arrest in the G₂/M phase and subsequent apoptosis.[11]

Sirtuin Inhibition: The thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified as

a novel class of potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are

key enzymes involved in cellular metabolism and aging.[12]

Induction of Apoptosis: Halogenated derivatives have been shown to induce apoptosis in

cancer cells, such as mouse lymphocytic leukemia (L1210) and human cervical

adenocarcinoma (HeLa), independent of the cell cycle.[1][8]
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Caption: Inhibition of MIF2 by a thienopyrimidine derivative deactivates the MAPK pathway.[13]

Agrochemical Applications
Beyond oncology, this chemical scaffold has proven valuable in the development of herbicides.

Through structure-guided optimization, researchers have developed potent Protoporphyrinogen

IX Oxidase (PPO) inhibitors based on the thieno[2,3-d]pyrimidine-2,4-dione structure, which

exhibit excellent and wide-spectrum weed control.[1]

Conclusion
1H-thieno[3,2-d]pyrimidine-2,4-dione is a foundational scaffold with significant and diverse

applications in scientific research. Its robust physicochemical properties, straightforward

synthesis, and, most importantly, its chemical versatility make it an invaluable starting point for
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the development of novel therapeutic agents and agrochemicals. The ability to readily

functionalize the core structure allows for systematic exploration of chemical space, leading to

the discovery of potent and selective inhibitors for a wide array of biological targets. As

research continues, the thienopyrimidine core is poised to remain a cornerstone of innovation

in medicinal and chemical science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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